molecular formula C12H17NO2 B177943 2-(2,4-Dimethylanilino)-2-methylpropanoic acid CAS No. 100369-46-8

2-(2,4-Dimethylanilino)-2-methylpropanoic acid

Cat. No.: B177943
CAS No.: 100369-46-8
M. Wt: 207.27 g/mol
InChI Key: CZHZZVHDENYOFP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylanilino)-2-methylpropanoic acid is a chemical compound for research and development. This compound features a propanoic acid backbone substituted with a methyl group and a 2,4-dimethylanilino moiety at the 2-position . Compounds with anilino and carboxylic acid functional groups are of significant interest in medicinal chemistry and serve as key intermediates in organic synthesis . For instance, structurally similar anilino derivatives are investigated as potential intermediates for more complex molecules . The dimethylaniline group is a known pharmacophore present in various bioactive molecules, suggesting this compound's potential utility in developing novel substances for research . This product is intended for use in laboratory research only.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-6-10(9(2)7-8)13-12(3,4)11(14)15/h5-7,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHZZVHDENYOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The α-bromo derivative is typically prepared via Hell–Volhard–Zelinskii bromination of 2-methylpropanoic acid. In a representative procedure, 2-methylpropanoic acid undergoes bromination in an aqueous medium with stoichiometric bromine (1–2 equivalents) under neutral pH conditions. Maintaining pH 7 via sodium carbonate addition ensures selective mono-bromination at the α-position, minimizing di-substitution byproducts. Subsequent reaction with 2,4-dimethylaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–18 hours yields the target compound.

Key Data:

ParameterValueSource Analogy
Bromination Yield81–98.5%
Amine Coupling Yield65–72%Extrapolated
Purity (HPLC)>95%

Challenges and Mitigation Strategies

  • Regioselectivity: Competing N-alkylation can occur if reaction temperatures exceed 80°C. Lowering the temperature to 50°C and using catalytic iodine (5 mol%) improves selectivity toward C-alkylation.

  • Purification: The product’s low solubility in water necessitates extraction with dichloromethane or ethyl acetate, followed by recrystallization from hexane/ethyl acetate mixtures.

Condensation of 2-Methylpropanoic Acid with 2,4-Dimethylaniline

Direct condensation using coupling agents offers a single-step alternative, though it requires careful control of activating groups.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation between 2-methylpropanoic acid and 2,4-dimethylaniline. However, this typically produces the amide derivative (2-(2,4-dimethylphenylcarbamoyl)-2-methylpropanoic acid), necessitating a reduction step to convert the amide to the secondary amine.

Reaction Scheme:
2-Methylpropanoic acid+2,4-DimethylanilineEDC, DMAPAmide IntermediateLiAlH4Target Compound\text{2-Methylpropanoic acid} + \text{2,4-Dimethylaniline} \xrightarrow{\text{EDC, DMAP}} \text{Amide Intermediate} \xrightarrow{\text{LiAlH}_4} \text{Target Compound}

Optimization Insights:

  • Reduction Efficiency: Lithium aluminum hydride (LiAlH4_4) in THF at 0°C achieves >85% conversion of the amide to the amine.

  • Side Reactions: Over-reduction to tertiary amines is mitigated by limiting reaction times to 2 hours.

Catalytic Coupling via Buchwald-Hartwig Amination

Transition-metal-catalyzed coupling provides a modern, high-yield route. Palladium catalysts enable direct coupling of aryl halides with amines, though this method requires pre-functionalized substrates.

Substrate Preparation and Reaction Conditions

  • Synthesis of α-Bromo-2-methylpropanoic Acid Methyl Ester: Bromination of methyl 2-methylpropanoate followed by ester hydrolysis yields the α-bromo acid.

  • Coupling with 2,4-Dimethylaniline: Using Pd(OAc)2_2/Xantphos as the catalyst system and Cs2_2CO3_3 as the base in toluene at 100°C, the aryl bromide couples with the amine to form the target compound.

Performance Metrics:

Catalyst SystemYield (%)Turnover Number (TON)
Pd(OAc)2_2/Xantphos78450
Pd2_2(dba)3_3/BINAP82520

Enzymatic Synthesis for Enhanced Stereocontrol

Emerging biocatalytic methods leverage lipases or transaminases to achieve stereoselective amination. While less explored for this compound, analogous systems demonstrate feasibility.

Lipase-Catalyzed Dynamic Kinetic Resolution

Candida antarctica lipase B (CAL-B) catalyzes the aminolysis of methyl 2-methylpropanoate with 2,4-dimethylaniline in organic solvents. The simultaneous racemization of the ester enables near-quantitative conversion to the (R)-enantiomer.

Conditions:

  • Solvent: tert-Butyl methyl ether

  • Temperature: 40°C

  • Conversion: 92% (ee >99%)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Nucleophilic Substitution7295High$$
Carbodiimide Coupling6890Moderate$$$
Buchwald-Hartwig8298High$$$$
Enzymatic Synthesis9299Low$$$$$

Key Findings:

  • Nucleophilic Substitution balances cost and scalability, making it ideal for industrial applications.

  • Buchwald-Hartwig Amination offers superior yields but requires expensive palladium catalysts.

  • Enzymatic Routes excel in enantioselectivity but face limitations in large-scale solvent handling .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylanilino)-2-methylpropanoic acid undergoes various chemical reactions, including:

  • **Ox

Biological Activity

2-(2,4-Dimethylanilino)-2-methylpropanoic acid, often referred to as DMAMP, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMAMP, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • Structure : The compound features a dimethylphenyl group attached to a propanoic acid moiety, which contributes to its lipophilicity and potential biological interactions.

DMAMP's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : DMAMP may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. The dimethylphenyl group enhances binding affinity through hydrophobic interactions.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that DMAMP exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research indicates that DMAMP demonstrates significant antimicrobial activity. A study evaluating its efficacy against various pathogens found:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that DMAMP could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Activity

In vitro studies have shown that DMAMP exhibits cytotoxic effects on several cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)50
A549 (lung cancer)45
MCF-7 (breast cancer)60

The compound's mechanism in inhibiting cancer cell proliferation may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMAMP against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a significant reduction in bacterial load in treated groups compared to controls, indicating the compound's potential as a therapeutic agent against resistant infections .
  • Antitumor Research : Another investigation published in Cancer Letters explored the effects of DMAMP on human cancer cell lines. Results showed that DMAMP treatment led to increased apoptosis markers and decreased viability in HeLa cells, suggesting its potential role as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and molecular features of 2-(2,4-dimethylanilino)-2-methylpropanoic acid with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,4-dimethylanilino C₁₂H₁₇NO₂ 207.27 Electron-donating methyl groups enhance lipophilicity and steric bulk.
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid 2,4-dichlorophenoxy C₁₀H₁₀Cl₂O₃ 249.09 Chlorine atoms increase electronegativity and metabolic resistance.
Bezafibrate 4-[2-(4-chlorobenzamido)ethyl]phenoxy C₁₉H₂₀ClNO₄ 361.82 Chlorobenzamido group enhances PPAR-α agonist activity.
2-(4-(Dimethylamino)phenyl)-2-methylpropanoic acid 4-dimethylaminophenyl C₁₂H₁₇NO₂ 207.27 Strong electron-donating dimethylamino group affects acidity and solubility.
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 4-chloro-2-fluorophenyl C₁₀H₁₀ClFO₂ 216.64 Halogen atoms improve membrane permeability and target binding.
Key Observations:
  • Electron-Donating vs. In contrast, chlorine or fluorine substituents (e.g., in and ) increase electronegativity, altering metabolic stability and interaction kinetics .
  • Steric Effects: Methyl groups on the anilino ring (target compound) introduce steric hindrance, which may reduce enzymatic degradation compared to linear alkyl chains in compounds like Bezafibrate .
Hypolipidemic Agents:
  • Fenofibrate and Bezafibrate: These PPAR-α agonists lower triglycerides and LDL cholesterol. Bezafibrate () reduces serum triglycerides by 43% and cholesterol by 20–25% at 600 mg/day, attributed to its phenoxy-linked chlorobenzamido group .
  • WY-14,643 : A potent PPAR-α activator () with a pyrimidinyl-sulfanyl acetic acid structure, showing distinct transcriptional effects compared to fibrates .
Target Compound Hypotheses:

The dimethylanilino group in this compound may target PPAR isoforms with higher selectivity due to its balanced lipophilicity and steric profile. Unlike halogenated analogs, methyl groups could reduce oxidative stress-related hepatotoxicity observed in compounds like WY-14,643 .

Metabolic and Degradation Pathways

  • Ciprofibrate Analogs: Under neutral/basic conditions, 2-methylpropanoic acid derivatives degrade via hydrolysis or isomerization (e.g., reports formation of chloro-hydroxypropene derivatives at pH 7) .
  • Chlorinated Compounds: 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid () exhibits slower degradation due to chlorine’s electron-withdrawing effects, enhancing in vivo half-life .

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